N-(Propargyl-PEG4)-Biocytin: A Technical Guide for Researchers
N-(Propargyl-PEG4)-Biocytin: A Technical Guide for Researchers
Abstract: This document provides a comprehensive technical overview of N-(Propargyl-PEG4)-Biocytin, a versatile biotinylation reagent designed for modern bioconjugation applications. It details the chemical structure, physicochemical properties, and core applications of the molecule, with a focus on its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Detailed experimental protocols for labeling and detection, along with structured data tables and workflow diagrams, are provided to guide researchers, scientists, and drug development professionals in its effective use.
Core Properties and Structure
N-(Propargyl-PEG4)-Biocytin is a multi-functional molecule that integrates three key components:
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A biocytin (B1667093) moiety, which is a conjugate of biotin (B1667282) (Vitamin H) and L-lysine. The biotin group provides a high-affinity binding site for avidin (B1170675) and streptavidin proteins, forming the basis for robust detection and purification systems.[1][2][3]
-
A terminal propargyl group (an alkyne), which serves as a reactive handle for click chemistry.[4][5][6] This group enables the covalent and highly specific ligation of the molecule to any azide-modified target.[7][8][9]
-
A hydrophilic polyethylene glycol (PEG4) spacer. This four-unit PEG linker increases the overall water solubility of the molecule and the resulting conjugate, reduces steric hindrance, and minimizes aggregation.[5][10]
This combination makes N-(Propargyl-PEG4)-Biocytin an ideal reagent for transferring a biotin label onto azide-functionalized biomolecules such as proteins, nucleic acids, or metabolites in a specific and efficient manner.
Physicochemical Properties
The key quantitative properties of N-(Propargyl-PEG4)-Biocytin are summarized in the table below. These values are essential for calculating molar concentrations, assessing purity, and planning experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₄₆N₄O₉S | [5] |
| Molecular Weight | ~614.76 g/mol | [5][11] |
| CAS Number | 2055042-71-0 | [4] |
| Purity | Typically ≥95% - 98% | [8][10] |
| Appearance | Solid | [12] |
| Solubility | Soluble in Water, DMSO, DMF | [13] |
| Storage Conditions | Store at -20°C for long-term stability | [11] |
| Shipping Conditions | Typically shipped at ambient temperature |
Mechanism of Action and Applications
The primary application of N-(Propargyl-PEG4)-Biocytin is the biotinylation of azide-modified molecules via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4][6] This click chemistry reaction is renowned for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly under mild, aqueous conditions and does not interfere with native biological functional groups.[14][15][16]
The workflow is typically a two-step process:
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Introduction of an Azide (B81097): An azide-modified precursor (e.g., an azide-modified amino acid, nucleoside, or sugar) is introduced into a biological system (in vitro or in vivo). This precursor is metabolically incorporated into target biomolecules, effectively "tagging" them with an azide group.
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Click Reaction: The system is then treated with N-(Propargyl-PEG4)-Biocytin in the presence of a copper(I) catalyst. The propargyl group on the biocytin reagent selectively "clicks" onto the azide-tagged biomolecules, forming a stable triazole linkage and attaching the biotin label.[15]
Once biotinylated, the target molecules can be:
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Visualized: Using fluorescently labeled streptavidin or avidin conjugates for imaging techniques like fluorescence microscopy or flow cytometry.[7]
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Purified: Using streptavidin- or avidin-conjugated affinity resins (e.g., agarose (B213101) beads) for enrichment and pull-down assays.
-
Detected: Using enzyme-conjugated streptavidin (e.g., Streptavidin-HRP) for Western blotting or ELISA applications.[10]
While traditional biocytin is used as a neuronal tracer for mapping neural circuits through intracellular filling[1][2][3], N-(Propargyl-PEG4)-Biocytin expands this utility into the realm of metabolic labeling and activity-based protein profiling, where the target is first tagged via a bioorthogonal azide handle.
Experimental Protocols & Workflows
The following sections provide detailed methodologies for the key applications of N-(Propargyl-PEG4)-Biocytin.
Protocol 1: Biotinylation via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes a general method for labeling azide-modified proteins in a cell lysate with N-(Propargyl-PEG4)-Biocytin.
Materials:
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Cell lysate containing azide-modified protein(s)
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N-(Propargyl-PEG4)-Biocytin
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Copper(II) Sulfate (CuSO₄)
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Sodium Ascorbate (B8700270)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand
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Phosphate-Buffered Saline (PBS)
-
DMSO for stock solutions
Procedure:
-
Prepare Reagents:
-
N-(Propargyl-PEG4)-Biocytin Stock (10 mM): Dissolve an appropriate amount of N-(Propargyl-PEG4)-Biocytin in DMSO. Store at -20°C.
-
CuSO₄ Stock (50 mM): Dissolve CuSO₄ in water. Store at room temperature.
-
THPTA Stock (50 mM): Dissolve THPTA in water. Store at room temperature.
-
Sodium Ascorbate Stock (100 mM): Prepare fresh by dissolving sodium ascorbate in water immediately before use. This solution is prone to oxidation.[15]
-
-
Prepare Click Catalyst Solution (Fresh): In a microcentrifuge tube, mix the CuSO₄ and THPTA stocks in a 1:5 molar ratio. For example, mix 2 µL of 50 mM CuSO₄ with 10 µL of 50 mM THPTA. This pre-complexation helps maintain copper in the active Cu(I) state and protects biomolecules.[15]
-
Set up the Reaction:
-
In a 1.5 mL microcentrifuge tube, add up to 100 µg of your azide-modified protein sample (e.g., in 100 µL of PBS).
-
Add N-(Propargyl-PEG4)-Biocytin to a final concentration of 100-200 µM (e.g., 1-2 µL of a 10 mM stock for a 100 µL reaction).
-
Add the pre-mixed CuSO₄/THPTA catalyst solution to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours on a rotator or shaker.
-
-
Purification (Optional):
-
Remove excess reagents by protein precipitation (e.g., with acetone (B3395972) or TCA) or through a desalting column, depending on the downstream application.
-
Protocol Parameters Summary:
| Parameter | Recommended Value | Notes |
| Protein Amount | 20-100 µg | Can be optimized based on sample type and concentration. |
| Final Reagent Conc. | ||
| N-(Propargyl-PEG4)-Biocytin | 100-200 µM | Excess is used to drive the reaction to completion. |
| Copper(II) Sulfate | 1 mM | |
| THPTA Ligand | 5 mM | A 5:1 ligand-to-copper ratio is recommended to stabilize Cu(I).[15] |
| Sodium Ascorbate | 5 mM | Must be prepared fresh as it is the reducing agent.[15] |
| Incubation Time | 1-2 hours | Can be extended if labeling is inefficient. |
| Incubation Temp. | Room Temperature |
DOT Diagram: Click Chemistry Labeling Workflow
The diagram below illustrates the logical flow of the biotinylation protocol.
Protocol 2: Visualization of Biotinylated Targets in Fixed Tissue
This protocol outlines the visualization of biotinylated targets in fixed tissue slices using a streptavidin-fluorophore conjugate, a common downstream step after biotinylation.
Materials:
-
Fixed tissue slices containing biotinylated targets
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100 or other suitable permeabilization agent
-
Blocking Buffer (e.g., PBS with 5% Bovine Serum Albumin and 0.1% Triton X-100)
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 594)
-
Mounting medium with DAPI
Procedure:
-
Rehydration and Washing:
-
Wash fixed tissue slices three times in PBS for 5 minutes each to remove residual fixative.[7]
-
-
Permeabilization:
-
Incubate the slices in a permeabilization buffer (e.g., 0.3-1% Triton X-100 in PBS) for 1-2 hours at room temperature.[8] For dense tissue, this step can be extended or performed at 4°C overnight.
-
-
Blocking:
-
Wash the slices again in PBS (3 x 5 minutes).
-
Incubate in Blocking Buffer for 1-2 hours at room temperature to reduce non-specific binding of the streptavidin conjugate.
-
-
Streptavidin Incubation:
-
Final Washes:
-
Wash the slices three to five times with PBS (or PBS with 0.1% Triton X-100) for 10-15 minutes each wash, in the dark.[8]
-
-
Mounting and Imaging:
-
Mount the slices on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Image using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol Parameters Summary:
| Parameter | Recommended Value | Notes |
| Permeabilization | 0.3-1% Triton X-100 in PBS, 1-2h at RT | Time and concentration may need optimization based on tissue thickness. |
| Blocking | 1-2 hours at RT | Crucial for reducing background signal. |
| Streptavidin Dilution | 1:500 - 1:2000 (start at 1:1000) | Always refer to the manufacturer's data sheet. |
| Streptavidin Incubation | Overnight (12-24h) at 4°C, dark | Protects fluorophores from photobleaching. |
| Washing Steps | 3-5 washes, 10-15 min each | Thorough washing is essential for a good signal-to-noise ratio.[8] |
DOT Diagram: Histological Detection Workflow
The diagram below outlines the major steps for visualizing the biotin tag in fixed samples.
References
- 1. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved biocytin labeling and neuronal 3D reconstruction | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biocytin-Labeling in Whole-Cell Recording: Electrophysiological and Morphological Properties of Pyramidal Neurons in CYLD-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocytin/Neurobiotin staining followed by immunostaining [protocols.io]
- 9. N-(Propargyl-PEG4)-biocytin|COA [dcchemicals.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Improved biocytin labeling and neuronal 3D reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A versatile means of intracellular labeling: injection of biocytin and its detection with avidin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
